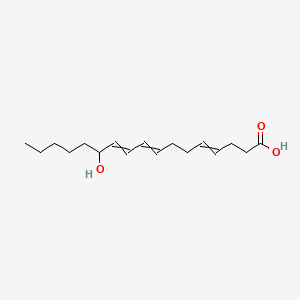
12-Hydroxyheptadeca-4,8,10-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Hydroxyheptadeca-4,8,10-trienoic acid, also known as this compound, is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Effects
Research indicates that 12-HHT exhibits significant anti-inflammatory properties. A study demonstrated that 12-HHT suppresses UV-induced interleukin-6 (IL-6) synthesis in keratinocytes by inhibiting the activation of the p38 mitogen-activated protein kinase (MAPK) and nuclear factor kappa B (NF-κB) pathways. This effect is mediated through the up-regulation of MAPK phosphatase-1 (MKP-1), which acts as a negative regulator of p38 MAPK . The findings suggest that 12-HHT could serve as a therapeutic agent for managing skin inflammatory diseases.
Wound Healing
12-HHT plays a crucial role in wound healing processes. It has been shown to promote epidermal wound closure by stimulating keratinocyte migration through the BLT2 receptor pathway. This mechanism involves the induction of tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinases (MMPs), which are essential for tissue repair . In animal models, increased levels of 12-HHT were observed in wound exudates, and its accumulation was inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .
Cancer Research
The interaction between 12-HHT and the BLT2 receptor has implications in cancer biology. Studies have associated the BLT2 receptor with tumor growth and metastasis in various cancers, including breast, prostate, and pancreatic cancers. The activation of BLT2 by 12-HHT has been linked to enhanced malignant behavior in tumor cells, suggesting that targeting this pathway could be beneficial in cancer therapies .
Cardiovascular Health
Given its origin from arachidonic acid metabolism, 12-HHT is implicated in cardiovascular health. It influences platelet aggregation and inflammatory responses, which are critical factors in cardiovascular disease management. The compound's modulatory effects on inflammatory pathways may provide insights into developing new treatments for cardiovascular conditions.
Allergic Responses
Emerging research indicates that 12-HHT may modulate allergic responses through its action on the BLT2 receptor. In models of asthma, it has been observed that 12-HHT levels influence the severity of allergic reactions by affecting immune cell chemotaxis and cytokine production . This suggests a potential role for 12-HHT in managing allergic diseases.
Case Studies and Research Findings
The following table summarizes key studies related to the applications of 12-Hydroxyheptadeca-4,8,10-trienoic acid:
Eigenschaften
Molekularformel |
C17H28O3 |
|---|---|
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
12-hydroxyheptadeca-4,8,10-trienoic acid |
InChI |
InChI=1S/C17H28O3/c1-2-3-10-13-16(18)14-11-8-6-4-5-7-9-12-15-17(19)20/h6-9,11,14,16,18H,2-5,10,12-13,15H2,1H3,(H,19,20) |
InChI-Schlüssel |
OOUWAQWGYMYDEK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC=CCCC=CCCC(=O)O)O |
Synonyme |
12-hydroxy-4,8,10-heptadecatrienoic acid delta(4)-12-hydroxy-8,10-heptadecadienoic acid delta(4)-HHD |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















